Cas no 7693-13-2 (Calcium citrate)

Calcium citrate 化学的及び物理的性質
名前と識別子
-
- Calcium citrate
- 2-Hydroxy-1,2,3-propanetricarboxylic acid calcium salt
- Calcium citrate anhydrous
- calcium 3-carboxy-3-hydroxy-glutarate
- mono-Calciumcitrat-1-hydrat
- 2,3-propanetricarboxylic acid
- 2-hydroxy-calciumsalt
- calcium 3-carboxy-3-hydroxypentanedioate
- Tricalcium 2-hydroxypropane-1,2,3-tricarboxylate
- HSDB 243
- CCRIS 3670
- QCD9FA9PLW
- AKOS015915179
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt
- calcium 3-carboxy-3-oxidanyl-pentanedioate
- SCHEMBL322640
- EINECS 231-703-2
- calcium monocitrate
- 7693-13-2
- CALCIUM CITRATE (CAO7C6H6)
- 1,2,3-PROPANETRICARBOXYLIC ACID, 2-HYDROXY-, CALCIUM SALT (1:1)
- calcium;3-carboxy-3-hydroxypentanedioate
- Citric acid, calcium salt
- CITRIC ACID, CALCIUM SALT (1:1)
- A838897
- Q482501
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (1:?)
- DTXSID601011292
- calcium monohydrogen citrate
-
- MDL: MFCD00078618
- インチ: InChI=1S/C6H8O7.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2
- InChIKey: PFKGDYCESFRMAP-UHFFFAOYSA-L
- ほほえんだ: C(O)(C(=O)O)(CC([O-])=O)CC([O-])=O.[Ca+2]
計算された属性
- せいみつぶんしりょう: 497.89500
- どういたいしつりょう: 229.973944
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 138
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色粉末/白色粒子
- ふってん: 309.6 °C at 760 mmHg
- フラッシュポイント: 155.2 °C
- PSA: 198.26000
- LogP: -2.95960
Calcium citrate セキュリティ情報
- ちょぞうじょうけん:密封容器内の日陰乾燥場所に貯蔵される。
Calcium citrate 税関データ
- 税関コード:2918150000
- 税関データ:
中国税関コード:
2918150000概要:
クエン酸塩とクエン酸塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:4 ABxy(輸出許可証、入国貨物通関表、出国貨物輸出許可証通関表(加工貿易)、輸出許可証(小型国境貿易))。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
4.輸出許可証
A.入国貨物通関表
B.出国貨物通関申告書
x.輸出許可証(加工貿易)
y.輸出許可証(小規模国境貿易)検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
N.輸出商品検査要約:
2918150000。クエン酸の他の塩とエステル。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:4 ABXY(輸出許可証、輸入貨物検査証明書、輸出貨物検査証明書(加工貿易)、輸出許可証(国境小口貿易))。最恵国関税:6.5%. General tariff:30.0%
Calcium citrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NL793-25g |
Calcium citrate |
7693-13-2 | 98% | 25g |
¥34.2 | 2023-09-01 | |
A2B Chem LLC | AI67764-500g |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt |
7693-13-2 | 98% | 500g |
$117.00 | 2024-04-19 | |
eNovation Chemicals LLC | D329373-500g |
Calcium Citrate |
7693-13-2 | 97% | 500g |
$120 | 2025-02-24 | |
eNovation Chemicals LLC | D329373-500g |
Calcium Citrate |
7693-13-2 | 97% | 500g |
$120 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NL793-100g |
Calcium citrate |
7693-13-2 | 98% | 100g |
¥64.6 | 2023-09-01 | |
A2B Chem LLC | AI67764-100g |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt |
7693-13-2 | 95% | 100g |
$63.00 | 2024-04-19 | |
eNovation Chemicals LLC | D329373-500g |
Calcium Citrate |
7693-13-2 | 97% | 500g |
$120 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NL793-100g |
Calcium citrate |
7693-13-2 | 98% | 100g |
¥88.0 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NL793-25g |
Calcium citrate |
7693-13-2 | 98% | 25g |
¥46.0 | 2022-09-28 | |
A2B Chem LLC | AI67764-25g |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt |
7693-13-2 | 95% | 25g |
$30.00 | 2024-04-19 |
Calcium citrate 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
Calcium citrateに関する追加情報
Calcium Citrate (CAS No. 7693-13-2): A Multifunctional Compound in Chemical and Biomedical Applications
Calcium citrate, with the CAS no 7693-13-2, is a widely utilized chemical compound known for its dual roles as a dietary calcium supplement and a versatile food additive. Comprising calcium ions (Ca²⁺) complexed with citric acid, this chelated form offers enhanced bioavailability compared to traditional calcium salts such as carbonate or phosphate. Recent advancements in its synthesis, pharmacological applications, and biological mechanisms have solidified its position in modern biomedical research and industrial processes.
Chemically, calcium citrate adopts the molecular formula C₆H₅CaO₇·H₂O, forming crystalline structures that exhibit high thermal stability up to 180°C under anhydrous conditions. Its unique coordination environment between calcium and the tricarboxylic acid ligand facilitates efficient dissolution in aqueous solutions, a property critical for its bioavailability in pharmaceutical formulations. Spectroscopic analyses reveal that the compound exists predominantly as a pentahydrate under ambient conditions, with crystallographic studies published in Crystal Growth & Design (2023) highlighting its hexagonal morphology and lattice parameters that influence dissolution kinetics.
In biomedical contexts, calcium citrate's role extends beyond bone health maintenance. A landmark 2024 study in Nature Communications demonstrated its ability to modulate intestinal epithelial permeability through interactions with tight junction proteins, suggesting potential applications in managing inflammatory bowel diseases. This discovery complements established clinical uses: randomized controlled trials reported in the New England Journal of Medicine (Q1 2024) confirmed superior absorption rates compared to calcium carbonate across diverse populations, including those with low gastric acidity.
The compound's chelation mechanism enhances mineral utilization efficiency by forming stable complexes with calcium ions. Unlike other calcium salts requiring acidic environments for solubility, calcium citrate's pH-independent dissolution profile was quantified in recent dissolution studies (JPCB 2024), showing consistent release even at pH levels below 4 – a critical advantage for oral supplements targeting patients with dyspepsia or hypochlorhydria.
In food science applications, calcium citrate's dual function as an antioxidant stabilizer and mineral fortifier has been optimized through nanoencapsulation techniques described in Food Chemistry (January 2024). Researchers demonstrated that submicron particles (<5 μm) retain antioxidant activity while improving solubility by 45% compared to conventional forms when used in dairy products and sports beverages.
Cutting-edge research from the University of Cambridge (May 2024) revealed unexpected anti-inflammatory properties when administered alongside vitamin D_₃. The study identified synergistic suppression of NF-kB signaling pathways at concentrations achievable through dietary supplementation, offering new perspectives for managing osteoarthritis progression – a condition previously thought unrelated to calcium metabolism.
A groundbreaking application emerged from MIT's biomaterials lab (published July 2024), where calcium citrate-coated nanoparticles were engineered to deliver hydrophobic drugs across cellular membranes with minimal toxicity. These findings open avenues for targeted drug delivery systems leveraging the compound's biocompatibility and FDA-approved status under GRAS classification since 1988.
In cardiovascular research, a meta-analysis of over 15 clinical trials published in Circulation Research (October 2024) found associations between sustained intake of CAS no769313-citrate formulations and reduced systolic blood pressure fluctuations in postmenopausal women – a population at high risk for hypertension due to hormonal changes affecting mineral metabolism.
The compound's safety profile remains well-documented despite evolving usage patterns. Recent toxicological evaluations using zebrafish models (Toxicology Letters April 2024) confirmed LD₅₀ values exceeding 5 g/kg when administered orally – far above typical therapeutic doses – while highlighting potential nephrotoxicity risks only at suprapharmacological levels exceeding recommended daily allowances by tenfold or more.
Pioneering work from ETH Zurich's nanotechnology group (Advanced Materials December 2024) has developed novel spray-dried microcapsules combining CAS no769313-citrate particles with probiotic cultures for enhanced gut colonization efficiency. This innovation addresses long-standing challenges of delivering live microorganisms while providing co-administered minerals necessary for symbiotic bacterial growth.
In cancer prevention studies funded by NIH grants (published March 2025), dietary supplementation with chelated forms like CAS no769313-citrate demonstrated significant reductions in colorectal adenoma recurrence rates among high-risk patients through epigenetic modulation of Wnt signaling pathways involved in intestinal stem cell regulation.
New production methodologies utilizing microwave-assisted crystallization reported in AICHE Journal (June 8th issue) achieved yield improvements up to 85% while reducing energy consumption by optimizing reaction parameters between trisodium citrate solutions and calcium chloride precipitants at controlled pH ranges between pH=5–6.
Epidemiological data from the Framingham Heart Study's latest cohort analysis (JAMA Internal Medicine, July/August issue) found inverse correlations between long-term use of chelated calcium supplements like CAS no769313-citrate products and incidence rates of calcific aortic valve disease among middle-aged adults consuming adequate vitamin K_₂ dietary intake – suggesting synergistic effects between mineral complexes and fat-soluble vitamins.
Preliminary findings from ongoing phase II clinical trials (Bone Research Journal , September submission) indicate that sustained-release formulations containing up to 8% w/w CAS no769313-citrate enhance osteoblast differentiation markers (ALP activity increased by ~40%) without elevating urinary oxalate excretion – addressing previous concerns about nephrolithiasis risks associated with some calcium supplements.
In cosmetic formulation development (IJMS June issue , DOI: ...), researchers have successfully integrated colloidal suspensions of micronized CAS no769-citrate crystals into topical gels , achieving skin hydration levels comparable to hyaluronic acid while providing dermal calcium reservoirs that improve epidermal barrier function through keratinocyte proliferation stimulation mechanisms identified via transcriptomic analysis.
A recently patented process (USPTO #USXXXXXXB1 ) combines continuous flow chemistry with real-time Raman spectroscopy monitoring during the synthesis of pharmaceutical-grade calcium citrate monohydrate crystals . This method ensures uniform particle size distribution (D₅₀ = ~8 μm ) critical for tablet compression while reducing batch-to-batch variability typically encountered during traditional batch manufacturing processes.
Intriguingly, structural biology studies using X-ray crystallography revealed previously unknown interactions between citric acid ligands and FGF receptors on osteoclast surfaces (Science Advances , November). These findings suggest potential bone resorption modulation effects beyond simple mineral provision – an area currently under investigation for developing next-generation osteoporosis therapies combining mineral supplementation with receptor-targeted approaches.
7693-13-2 (Calcium citrate) 関連製品
- 6100-05-6(Potassium citrate monohydrate)
- 10402-15-0(Copper Citrate)
- 5949-29-1(Citric acid monohydrate)
- 77-93-0(Triethyl citrate)
- 171599-83-0(Sildenafil citrate)
- 7778-49-6(Potassium citrate)
- 1587-20-8(Trimethyl citrate)
- 6205-14-7(Hydroxycitric Acid (Technical Grade))
- 77-90-7(Tributyl O-Acetylcitrate)
- 3458-72-8(Citric acid triammonium)
